Ácido 4-nitro-1-fenil-1H-pirazolo-3-carboxílico

Descripción general

Descripción

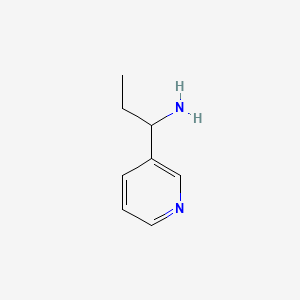

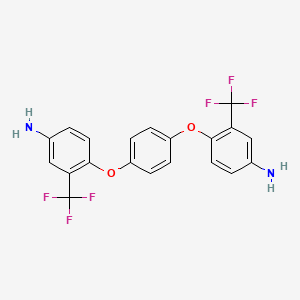

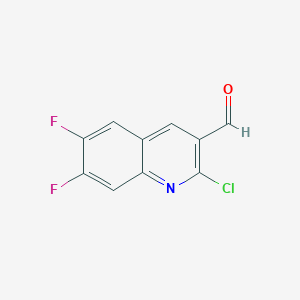

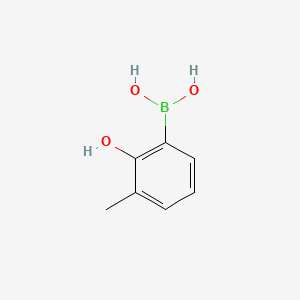

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The IUPAC name is 4-nitro-1-phenyl-pyrazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .

Molecular Structure Analysis

The molecular structure of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is represented by the formula C10H7N3O4 . The InChI code is 1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H, (H,14,15) .

Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The molecular weight of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is 233.18 . It is a solid at room temperature . The storage temperature should be sealed in dry, room temperature conditions .

Aplicaciones Científicas De Investigación

Química medicinal

Los derivados del pirazol, incluido el “ácido 4-nitro-1-fenil-1H-pirazolo-3-carboxílico”, se han estudiado ampliamente en química medicinal . Son conocidos por sus diversas actividades biológicas, como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .

Agricultura

En el sector agrícola, los derivados del pirazol se utilizan debido a su efectividad contra diversas plagas . Sirven como elemento central en el desarrollo de nuevos pesticidas e insecticidas .

Síntesis orgánica

Los pirazoles son muy valorados en la síntesis orgánica . Se encuentran entre los grupos de compuestos más ampliamente estudiados dentro de la familia de los azoles . Se ha documentado una amplia gama de métodos de síntesis y análogos sintéticos, destacando su importancia significativa en la investigación y las aplicaciones .

Química verde

Los derivados del pirazol se han sintetizado utilizando métodos ecológicos . Por ejemplo, se ha informado el uso de Amberlyst-70 como catalizador heterogéneo, resinoso, no tóxico, térmicamente estable y rentable .

Antioxidantes

Algunos derivados del pirazol se han sintetizado como antioxidantes potenciales . Estos compuestos pueden ayudar a proteger el cuerpo del daño causado por moléculas dañinas llamadas radicales libres .

Agentes antimicrobianos

Los derivados del pirazol se han sintetizado como agentes antimicrobianos potenciales . Pueden inhibir el crecimiento o destruir los microorganismos, lo que los hace útiles en el tratamiento de enfermedades infecciosas .

Síntesis regioselectiva

Los derivados del pirazol han estado involucrados en la síntesis regioselectiva . Este tipo de síntesis permite la formación selectiva de un isómero constitucional sobre otro, lo cual es crucial en la creación de compuestos orgánicos complejos .

Catalizadores en reacciones químicas

Los derivados del pirazol se han utilizado como catalizadores en reacciones químicas . Por ejemplo, se ha informado una cicloadición [3 + 2] mediada por plata de alquinos y N-isocianoiminotrifenilfosforano (NIITP) .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound is a derivative of the pyrazole family, which has been found in many important synthetic drug molecules . Pyrazole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds . It is plausible that 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may exert a wide range of effects at the molecular and cellular levels.

Action Environment

The action of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature .

Propiedades

IUPAC Name |

4-nitro-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZENRRKFQYHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630441 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701917-03-5 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)